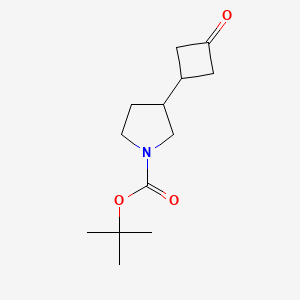

叔丁基-3-(3-氧代环丁基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

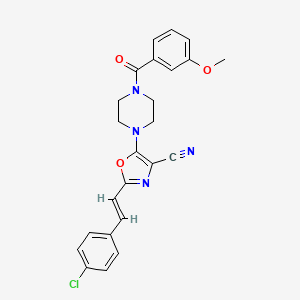

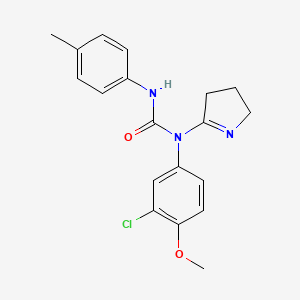

The compound of interest, tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate, is a highly functionalized pyrrolidine derivative. Pyrrolidine derivatives are known for their significance in medicinal chemistry due to their presence in various biologically active compounds. The tert-butyl group is a common protecting group used in organic synthesis, often introduced to protect carboxylic acids from unwanted reactions .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, which are structurally related to the compound , involves the addition of ethinylmagnesium bromide to 2-tert-butyl-1-pyrroline-1-oxides followed by hydrogenation or treatment with ethyllithium . Another related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, is synthesized through a one-pot process involving debenzylation and ring hydrogenation . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of highly functionalized 2-pyrrolidinones in the synthesis of macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The tert-butyl group adds steric bulk to the molecule, which can influence its reactivity and physical properties. The molecular structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions. For example, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride forms a Diels-Alder endo-adduct, which can further react with electrophilic and nucleophilic reagents . The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of bulky tert-butyl groups can increase resistance to bioreduction, as seen in pyrrolidine nitroxides . The crystalline structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides insight into the compound's density and crystal system, which are important for understanding its physical properties .

科学研究应用

对映选择性合成

重点介绍了一种通过腈阴离子环化策略实现的N-叔丁基双取代吡咯烷的实用不对称合成。此方法可实现高产率和对映体过量,展示了该化合物在合成手性吡咯烷衍生物中的效用 (Chung 等,2005)。

药物化学应用

证明了该化合物在合成大环酪激酶 2 抑制剂中的作用,从而识别出一种有效且选择性强的抑制剂。这突出了其在药物发现和开发过程中的潜力 (Sasaki 等,2020)。

材料科学与催化

与芳基硼酸偶联反应的研究产生了系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯,展示了该化合物在开发新材料和催化过程中的应用 (Wustrow 和 Wise,1991)。

晶体结构分析

叔丁基-2-((苯硫基)羰基)吡咯烷-1-羧酸酯的合成和晶体结构分析研究提供了对其结构性质的见解,这对于设计具有所需物理和化学特性的化合物至关重要 (Naveen 等,2007)。

合成方法

该化合物已用于高度取代的吡咯-3-羧酸衍生物的一步连续流动合成。这说明了其在开发可应用于各种化学合成背景的有效合成方法中的重要性 (Herath 和 Cosford,2010)。

安全和危害

属性

IUPAC Name |

tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVHXSHFMMMQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)

![5-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2546262.png)

![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)

![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)